molecular formula C25H28N4O2 B2645633 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 953201-27-9

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2645633
M. Wt: 416.525
InChI Key: DRNSWFJVQOBLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as BQU57, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BQU57 is a highly potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT by BQU57 leads to an increase in the extracellular dopamine levels in the brain, which has been shown to have beneficial effects in various neurological disorders.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Disposition and Metabolism of SB-649868 : This study provides insights into the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the importance of understanding pharmacokinetics for drug development. It suggests that studying the metabolic pathways and elimination routes of similar compounds can provide essential information for therapeutic applications and safety profiles (Renzulli et al., 2011).

Neuromuscular Blocking Agents

  • Influence of Gender on Neuromuscular Block Following Cisatracurium or Rocuronium : Investigating the effects of neuromuscular blocking agents like cisatracurium and rocuronium on different populations provides valuable information for clinical anesthesia practices, demonstrating the importance of personalized medicine in the use of neuromuscular blockers (Adamus et al., 2008).

Safety and Dosimetry in Drug Development

  • Phase 1 Evaluation of 11C-CS1P1 : This study focuses on assessing the safety, dosimetry, and imaging characteristics of a novel compound, emphasizing the crucial role of early-phase clinical trials in evaluating new drugs' potential risks and benefits. Such studies are vital for advancing pharmacological research and ensuring patient safety during drug development (Brier et al., 2022).

Drug Efficacy and Treatment Strategies

  • Add-on Treatment of Benzoate for Schizophrenia : Exploring the efficacy of sodium benzoate as an add-on treatment for schizophrenia showcases the ongoing search for novel therapeutic strategies and the potential of repurposing existing compounds to enhance treatment outcomes for complex psychiatric conditions (Lane et al., 2013).

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18-15-23(21-9-5-6-10-22(21)27-18)28-25(31)24(30)26-16-19-11-13-29(14-12-19)17-20-7-3-2-4-8-20/h2-10,15,19H,11-14,16-17H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSWFJVQOBLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide

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